molecular formula C9H14 B1526004 1-Ethynyl-2-methylcyclohexane CAS No. 1851913-02-4

1-Ethynyl-2-methylcyclohexane

Cat. No. B1526004
M. Wt: 122.21 g/mol
InChI Key: ANWHWCJIZORFOP-UHFFFAOYSA-N
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Description

1-Ethynyl-2-methylcyclohexane is a chemical compound with the molecular formula C9H14 . Its average mass is 122.207 Da and its monoisotopic mass is 122.109550 Da .


Molecular Structure Analysis

The molecular structure of 1-Ethynyl-2-methylcyclohexane consists of a cyclohexane ring with an ethynyl (C≡CH) group attached to one carbon and a methyl (CH3) group attached to an adjacent carbon .

Scientific Research Applications

Dehydration and Reaction Mechanisms

  • Undergraduate Laboratory Experiments: The dehydration of 2-methyl-1-cyclohexanol, a related compound, has been a popular laboratory exercise to illustrate Zaitsev’s rule. Advanced analytical techniques like GC-MS and qNMR have revealed discrepancies with Zaitsev’s rule, suggesting complex reaction pathways and minor product formation, enriching the understanding of dehydration reactions in organic chemistry (Friesen & Schretzman, 2011).

Catalysis and Hydrogen Storage

  • Catalysis for Hydrogen Energy: Methylcyclohexane (MCH) has been recognized for its potential in hydrogen storage, leveraging its dehydrogenation to toluene in the MCH-toluene-hydrogen cycle. Research on catalysts for this process is crucial for advancing hydrogen energy applications. The development of catalysts with high stability, activity, and selectivity under specific conditions is central to the industrial application of the MCH system (Meng et al., 2021).

Combustion and Pyrolysis

  • Combustion Chemistry: Studies on the combustion and pyrolysis of methylcyclohexane offer insights into the formation of intermediates and the kinetics of combustion reactions. Such research is foundational for developing kinetic models of larger cycloalkanes and practical fuels, enhancing the understanding of fuel combustion processes (Wang et al., 2014).

Chemical Synthesis and Material Science

  • Chemical Synthesis: Research on the synthesis of specific compounds, like the enantioselective synthesis of attractants for fruit flies from methylcyclohexane derivatives, demonstrates the application of cyclohexane chemistry in synthesizing biologically active compounds. These synthetic routes contribute to the fields of organic synthesis and material science, potentially impacting agricultural practices (Raw & Jang, 2000).

Theoretical Studies

  • Theoretical Investigations: Computational studies, such as those on the thermal rearrangements of ethynyl-substituted cyclopropanes, provide a deeper understanding of reaction mechanisms at the molecular level. Such investigations are pivotal in predicting reaction outcomes and designing new compounds with desired properties (Bozkaya & Özkan, 2012).

Safety And Hazards

1-Ethynyl-2-methylcyclohexane is classified as a flammable liquid and vapor, and it is harmful if swallowed . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof electrical, ventilating, and lighting equipment; and using only non-sparking tools .

properties

IUPAC Name

1-ethynyl-2-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-3-9-7-5-4-6-8(9)2/h1,8-9H,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWHWCJIZORFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-2-methylcyclohexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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